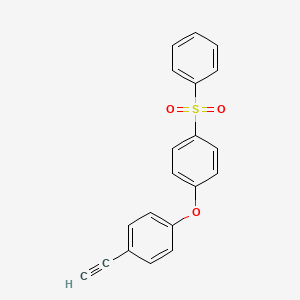
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene is an organic compound that features a benzenesulfonyl group and an ethynylphenoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene typically involves the following steps:
Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzene with sulfonyl chloride in the presence of a catalyst such as aluminum chloride.
Attachment of the Ethynylphenoxy Group: The ethynylphenoxy group can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve a strong acid or base, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of sulfides.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the ethynylphenoxy group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzenesulfonyl)-4-phenoxybenzene: Lacks the ethynyl group, which may affect its reactivity and applications.
1-(Benzenesulfonyl)-4-(4-bromophenoxy)benzene: Contains a bromine atom instead of an ethynyl group, leading to different chemical properties and reactivity.
Uniqueness
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene is unique due to the presence of both the benzenesulfonyl and ethynylphenoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
95833-28-6 |
|---|---|
Formule moléculaire |
C20H14O3S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1-[4-(benzenesulfonyl)phenoxy]-4-ethynylbenzene |
InChI |
InChI=1S/C20H14O3S/c1-2-16-8-10-17(11-9-16)23-18-12-14-20(15-13-18)24(21,22)19-6-4-3-5-7-19/h1,3-15H |
Clé InChI |
WJLVLHQODLXKES-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


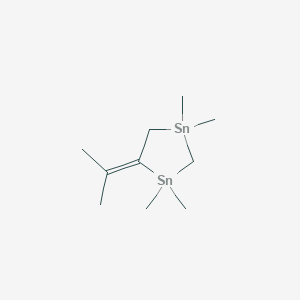
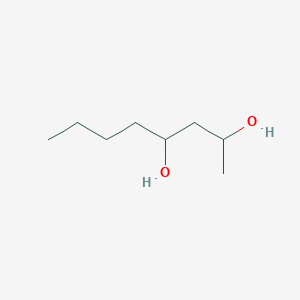
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
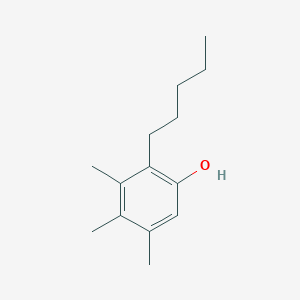
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)

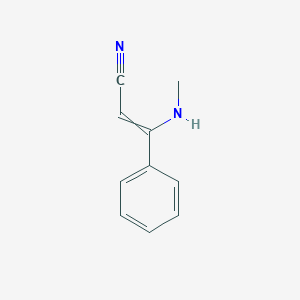



![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

